BenchChemオンラインストアへようこそ!

JLK-6

Notch signaling T-cell immunology γ-secretase

Procure 7-amino-4-chloro-3-methoxyisocoumarin (JLK-6) for selective γ-secretase inhibition in neuroscience research. This non-peptidic, cell-permeable isocoumarin analog irreversibly reduces Aβ40/42 production by 70-80% in HEK293 cells at 100 μM without disrupting Notch signaling. The precise 3-alkoxy-7-amino-4-chloro-isocoumarin scaffold is essential for activity; generic substitution invalid. Use as a standard in high-throughput screening or as a probe for rhomboid protease GlpG studies (IC₅₀ ~6 μM).

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
Cat. No. B1672825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJLK-6
SynonymsJLK6;  JLK 6;  JLK-6;  JCP-251;  JCP 251;  JCP251
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl
InChIInChI=1S/C10H8ClNO3/c1-14-10-8(11)6-3-2-5(12)4-7(6)9(13)15-10/h2-4H,12H2,1H3
InChIKeyAMDGKLWVCUXONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JLK-6 (CAS 62252-26-0): A Notch-Sparing γ-Secretase Modulator for Selective APP Processing Research


JLK-6 (7-Amino-4-chloro-3-methoxy-isocoumarin; CAS 62252-26-0) is a 3-alkoxy-7-amino-4-chloro-isocoumarin derivative that functions as an inhibitor of γ-secretase-mediated β-amyloid precursor protein (βAPP) cleavage [1]. Unlike conventional γ-secretase inhibitors that broadly block the presenilin-dependent protease complex, JLK-6 selectively reduces amyloid-β (Aβ) peptide production in HEK293 cells expressing wild-type or Swedish-mutated βAPP without affecting Notch receptor cleavage or Notch-mediated intracellular signaling [1][2]. The compound displays no inhibitory activity against BACE1, BACE2, α-secretase, the proteasome, or GSK3β [1].

Why JLK-6 Cannot Be Substituted with Standard γ-Secretase Inhibitors in Notch-Sensitive Experimental Systems


Standard γ-secretase inhibitors such as DAPT, semagacestat (LY450139), and L-685,458 non-selectively block cleavage of all γ-secretase substrates, including Notch family receptors. Notch inhibition triggers well-documented on-target toxicities including intestinal goblet cell metaplasia, immunosuppression, and impaired hematopoietic stem cell maintenance [1][2]. Substituting JLK-6 with a conventional pan-γ-secretase inhibitor in assays involving Notch-dependent cell types or tissues introduces confounding Notch-mediated effects that obscure compound-specific interpretation of APP/Aβ pathway modulation. JLK-6 uniquely enables dissection of γ-secretase-associated pathways without collateral Notch disruption [1].

JLK-6: Quantified Comparative Evidence Against γ-Secretase Inhibitors, Isocoumarin Analogs, and Serine Protease Inhibitors


Notch Signaling Preservation: JLK-6 vs. Pan-γ-Secretase Inhibitor IL-CHO in Primary Human T Cells

In primary human CD4+ and CD8+ T cells stimulated under Th1-polarizing conditions, JLK-6 (referred to as NS-GSI, Notch-sparing γ-secretase inhibitor) preserved NOTCH1 intracellular domain (NOTCH1IC) expression at levels comparable to vehicle control. In contrast, the conventional pan-γ-secretase inhibitor IL-CHO significantly reduced NOTCH1IC expression (P < 0.05) [1]. This represents a functional head-to-head comparison demonstrating JLK-6's unique Notch-sparing pharmacological profile.

Notch signaling T-cell immunology γ-secretase off-target toxicity

Cellular Aβ Reduction: JLK-6 IC50 Values Compared to JLK-2 and Advanced 7-N-Alkyl Derivatives

JLK-6 inhibits recovery of Aβ40 and Aβ42 from HEK293 cells overexpressing wild-type or Swedish-mutated βAPP with an IC50 of approximately 30 μM [1][2]. In comparative structure-activity relationship studies, the 7-N-alkyl derivative series produced improved potency with IC50 values ranging from 10 to 30 μM, while modifications at positions 3 and 7 that deviated from the 3-alkoxy-7-amino-4-chloro-isocoumarin scaffold resulted in reduced or abolished activity [2].

amyloid-beta Alzheimer's disease research APP processing structure-activity relationship

Protease Inhibition Selectivity Profile: JLK-6 Differential Activity Across Enzyme Classes

In cell-free enzyme assays, JLK-6 exhibits a graded selectivity profile across different protease families. At 100 μM, JLK-6 reduces HIV protease activity by 70% and caspase-3 activity by 68%, while showing more potent inhibition of neutrophil elastase at 5 μM [1]. Critically, JLK-6 displays no detectable activity against BACE1, BACE2, α-secretase, the proteasome, or GSK3β, confirming its restricted target engagement profile [2].

protease selectivity serine protease drug discovery off-target profiling

Rhomboid Protease Inhibition: JLK-6 IC50 Comparison vs. 3,4-Dichloroisocoumarin (DCI) on E. coli GlpG

JLK-6 demonstrates inhibitory activity against the Escherichia coli rhomboid protease GlpG, a model system for studying intramembrane proteolysis. The IC50 of JLK-6 for GlpG inhibition is 6 μM, which is approximately 3-fold more potent than 3,4-dichloroisocoumarin (DCI) under identical assay conditions (DCI IC50 = 19 μM) [1]. The co-crystal structure of JLK-6 bound to GlpG has been solved at 2.09 Å resolution (PDB: 2XOW), providing atomic-level insight into isocoumarin binding within the rhomboid active site [2].

rhomboid protease GlpG intramembrane proteolysis bacterial protease

In Vivo Selectivity Validation: JLK-6 Preserves Notch Pathway in Murine Models vs. Pan-γ-Secretase Inhibitors

In vivo studies demonstrate that JLK-6 treatment does not interfere with the Notch signaling pathway in mice, in stark contrast to conventional γ-secretase inhibitors that induce Notch-dependent toxicities at Aβ-lowering doses [1]. Pan-γ-secretase inhibitors such as LY-411,575 cause intestinal goblet cell metaplasia and immunosuppression due to Notch blockade, which represents the primary dose-limiting toxicity for this drug class [2].

in vivo pharmacology Notch toxicity translational research therapeutic window

JLK-6: Recommended Application Scenarios for Notch-Sparing γ-Secretase Modulation


Dissecting APP Processing from Notch Signaling in Primary Immune Cells

When investigating γ-secretase-dependent APP processing in Notch-sensitive cell types (e.g., T lymphocytes, hematopoietic stem cells, intestinal epithelial cells), JLK-6 provides a critical advantage over pan-γ-secretase inhibitors such as DAPT or IL-CHO. As demonstrated in primary human CD4+ and CD8+ T cells, JLK-6 treatment does not reduce NOTCH1 intracellular domain levels, whereas IL-CHO significantly suppresses Notch signaling (P < 0.05) [1]. This makes JLK-6 the appropriate tool compound for experiments where Notch pathway integrity must be maintained to avoid confounding off-pathway effects.

Rhomboid Protease Mechanistic Studies Requiring Structural Characterization

For researchers studying bacterial rhomboid proteases such as E. coli GlpG, JLK-6 offers a unique combination of inhibitory potency (IC50 = 6 μM) and structural characterization. The co-crystal structure of JLK-6 bound to GlpG has been solved at 2.09 Å resolution (PDB: 2XOW) [1][2]. JLK-6 is approximately 3-fold more potent than the comparator isocoumarin DCI (IC50 = 19 μM) [1], making it the preferred isocoumarin tool compound for structure-guided rhomboid protease research.

Structure-Activity Relationship Studies of Isocoumarin-Based Aβ-Lowering Agents

JLK-6 serves as the foundational reference compound for developing isocoumarin-based Aβ-lowering agents. Structure-activity relationship studies have demonstrated that modifications at positions 3, 4, and 7 of the isocoumarin scaffold produce predictable changes in Aβ-lowering activity, with the 7-N-alkyl series yielding compounds with improved IC50 values of 10-30 μM [1]. Using JLK-6 as a positive control enables systematic evaluation of novel derivatives while maintaining the Notch-sparing pharmacological signature.

Inflammatory Disease Models Requiring γ-Secretase Modulation Without Notch Toxicity

In inflammatory disease models where Notch signaling plays a protective role, JLK-6 provides a therapeutic window that conventional γ-secretase inhibitors cannot achieve. In cutaneous leishmaniasis patient samples, JLK-6 decreased in vitro inflammatory responses while preserving Notch signaling [1]. This application scenario is supported by the in vivo validation showing that JLK-6 does not interfere with Notch pathway function in murine models [2], in contrast to pan-γ-secretase inhibitors that induce Notch-dependent intestinal and hematopoietic toxicities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JLK-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.